molecular formula C6H8ClN3O2 B1530331 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole CAS No. 13551-74-1

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Cat. No. B1530331
CAS RN: 13551-74-1
M. Wt: 189.6 g/mol
InChI Key: JUEYFGYMSCITJF-UHFFFAOYSA-N
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Description

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular weight of 189.6 . It is typically found in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole . The InChI code is 1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 . The InChI key is JUEYFGYMSCITJF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point between 34-37°C or 38-39°C . It is stored at room temperature .

Scientific Research Applications

Plant Growth Regulation and Agricultural Applications

  • 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a related pyrazole compound, is utilized as a citrus abscission agent, promoting senescence-related symptoms and starch degradation in plants. This application underscores its role in the agricultural industry for the controlled shedding of fruits, enhancing harvest efficiency. The compound triggers a complex response in plants, akin to those observed under various stress conditions, including anoxia and detoxification processes. Such insights provide a foundation for developing novel agricultural chemicals aimed at improving crop management and productivity (Alférez, Zhong, & Burns, 2007).

Synthetic Chemistry and Material Science

  • The synthesis and study of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole derivatives have important implications in synthetic chemistry, providing pathways to novel materials and compounds with potential applications in corrosion inhibition, as demonstrated by the creation of pyrazole-based corrosion inhibitors for mild steel. These inhibitors show promise for industrial applications, particularly in enhancing the durability and longevity of metals in corrosive environments (Dohare, Ansari, Quraishi, & Obot, 2017).

Molecular Interaction Studies

  • Research into the interaction of pyrazole derivatives with various molecular acceptors is crucial for understanding the charge-transfer chemistry of these compounds. Such studies are pivotal in medicinal chemistry, where the properties of pyrazole compounds can be harnessed for developing new pharmaceuticals and diagnostic reagents (Adam, Altalhi, Saad, Refat, & Hegab, 2021).

Agricultural Disease Management

  • The fungicidal activity of pyrazole derivatives against rice sheath blight demonstrates the compound's potential in managing crop diseases. By understanding the structure-activity relationships of these compounds, researchers can design more effective fungicides, contributing to sustainable agricultural practices and food security (Chen, Li, & Han, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The signal word is “Warning” and it has several hazard and precautionary statements .

properties

IUPAC Name

5-chloro-1-ethyl-3-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEYFGYMSCITJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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